molecular formula C8H14FNO2 B6619468 methyl 4-(fluoromethyl)piperidine-4-carboxylate CAS No. 1782530-95-3

methyl 4-(fluoromethyl)piperidine-4-carboxylate

Cat. No.: B6619468
CAS No.: 1782530-95-3
M. Wt: 175.20 g/mol
InChI Key: LLPIZGABBXJEJW-UHFFFAOYSA-N
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Description

Methyl 4-(fluoromethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C8H14FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(fluoromethyl)piperidine-4-carboxylate typically involves the fluorination of a piperidine derivative. One common method is the reaction of piperidine with a fluorinating agent such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(fluoromethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas in the presence of palladium on carbon at elevated pressures.

    Substitution: Sodium azide in dimethylformamide (DMF) at 60-80°C.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Methyl 4-(fluoromethyl)piperidine-4-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(fluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Lacks the fluoromethyl group, which may result in different reactivity and biological activity.

    Ethyl piperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-(chloromethyl)piperidine-4-carboxylate: Contains a chloromethyl group instead of a fluoromethyl group, leading to different chemical properties and reactivity.

Uniqueness

Methyl 4-(fluoromethyl)piperidine-4-carboxylate is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

methyl 4-(fluoromethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPIZGABBXJEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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